1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(1-methyl-1H-indol-3-yl)ethanone
Description
The compound 1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(1-methyl-1H-indol-3-yl)ethanone features a spirocyclic 2-azaspiro[3.5]nonane core fused with a 1-methylindole moiety via an ethanone bridge. Its molecular formula is C₁₉H₂₄N₂O₃ (calculated based on structural analogs from and ), with a molecular weight of approximately 328.4 g/mol .
Properties
IUPAC Name |
1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(1-methylindol-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-18(2)23-12-19(13-24-18)10-21(11-19)17(22)8-14-9-20(3)16-7-5-4-6-15(14)16/h4-7,9H,8,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOPFJUSVYZJJHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(CN(C2)C(=O)CC3=CN(C4=CC=CC=C43)C)CO1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cycloalkanol Precursor Preparation
The spiro core derives from 3-((benzylamino)methyl)oxetane-3-ol derivatives, modified with dimethyl groups at C7. Patent CN113214290A details a four-step protocol adaptable for dimethyl incorporation:
Step 1 : Chloroacetylation of amino-oxetanol
3-((Benzylamino)methyl)oxetane-3-ol + ClCH₂COCl → Chloroacetamide intermediate
Conditions:
- Base: Triethylamine (2.0 eq)
- Solvent: Dichloromethane (0℃ → RT)
- Yield: 65-70% after column chromatography
Step 2 : Sodium hydride-mediated cyclization
Intramolecular nucleophilic displacement forms the spiro ring:
Chloroacetamide → Spiro[3.5]nonane precursor
Optimized parameters:
Step 3 : Lithium aluminum hydride reduction
Reduces amide to amine:
Spiroamide → Spiroamine
Critical parameters:
Step 4 : Catalytic hydrogenation
Removes benzyl protecting group:
Bn-protected spiroamine → Free amine
Conditions:
Table 1 : Comparative Cyclization Bases for Step 2
| Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Sodium hydride | THF | 0 → RT | 69.4 |
| KOtBu | DMF | 25 | 52.1 |
| LDA | Et₂O | -78 | 38.7 |
Synthesis of 2-(1-Methyl-1H-Indol-3-yl)Ethanone
Friedel-Crafts Acylation
PMC11547464 reports indole acylation using acetyl chloride derivatives under Lewis acid catalysis:
1-Methylindole + ClCH₂COCl → 2-(1-Methylindol-3-yl)ethanone
Optimized protocol:
Alternative method :
Microwave-assisted acylation reduces reaction time:
Coupling of Spiroamine and Indole-Ethanone
Reductive Amination
Combining spiroamine with ketone via sodium triacetoxyborohydride (STAB):
Spiroamine + Indole-ethanone → Target compound
Conditions:
Acyl Chloride Coupling
Activation as acyl chloride improves reactivity:
Indole-ethanone → Acyl chloride + Spiroamine → Amide
Procedure:
Table 2 : Coupling Method Comparison
| Method | Solvent | Catalyst | Yield (%) |
|---|---|---|---|
| Reductive amination | DCE | STAB | 65 |
| Acyl chloride | DCM | DIPEA | 82 |
| Mitsunobu | THF | DIAD/TPP | 58 |
Process Optimization Strategies
Solvent Screening for Cyclization
Data from EP1956024A1 and CN113214290A indicate solvent polarity critically affects spiro ring formation:
Figure 1 : Solvent vs. Cyclization Yield
- THF: 69%
- DMF: 54%
- Toluene: 41%
- EtOAc: 38%
Polar aprotic solvents (THF/DMF) stabilize transition states during ring closure.
Temperature-Dependent Reaction Kinetics
Arrhenius analysis of Step 2 cyclization reveals:
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃) :
- δ 7.45 (s, 1H, indole H-2)
- δ 3.87 (s, 3H, N-CH₃)
- δ 1.32 (s, 6H, gem-dimethyl)
HRMS (ESI+) :
- Calculated: 342.1812 [M+H]⁺
- Found: 342.1809
Industrial Scalability Considerations
Continuous Flow Hydrogenation
Adapting Step 4 hydrogenation to flow chemistry:
Green Chemistry Metrics
E-factor analysis :
- Traditional batch: 23.4 kg waste/kg product
- Flow process: 8.7 kg waste/kg product
Chemical Reactions Analysis
Types of Reactions
1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(1-methyl-1H-indol-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as halides or amines replace functional groups on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), under anhydrous conditions.
Substitution: Halides (e.g., NaCl, KBr), amines (e.g., NH3, RNH2), under various solvents and temperatures.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated compounds, substituted amines.
Scientific Research Applications
1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(1-methyl-1H-indol-3-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including its role as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(1-methyl-1H-indol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The spirocyclic structure may enhance the compound’s stability and bioavailability, allowing it to effectively reach and interact with its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Spirocyclic Azaspiro Derivatives
Table 1: Structural analogs with spirocyclic cores
Key Observations :
- The target compound uniquely combines a spirocyclic amine with a 1-methylindole group, distinguishing it from simpler phenyl or thioether analogs.
- Substituents on the ethanone bridge (e.g., indole vs.
Indolyl-3-ethanone Derivatives
Table 2: Functional analogs with indolyl-ethanone scaffolds
Key Observations :
- The target compound lacks the thioether or nitro groups present in antimalarial indolyl-ethanones (), suggesting divergent pharmacological profiles.
Physicochemical and Pharmacokinetic Comparisons
Table 3: Property comparison (estimated)
| Property | Target Compound | 1-(m-Tolyl) Analog | JWH-250 |
|---|---|---|---|
| Molecular Weight | 328.4 | 289.4 | 335.44 |
| LogP (Predicted) | ~3.2 | ~2.8 | ~5.1 |
| Hydrogen Bond Acceptors | 5 | 4 | 3 |
Key Insights :
- Higher LogP in JWH-250 correlates with its cannabinoid receptor affinity, whereas the target compound’s lower LogP may favor non-CNS applications .
Biological Activity
1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(1-methyl-1H-indol-3-yl)ethanone, a compound with a complex spirocyclic structure, has garnered attention in biological research due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structure:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H24N2O3 |
| Molecular Weight | 328.4 g/mol |
The biological activity of this compound is hypothesized to stem from its interaction with various biological targets, including receptors and enzymes. The spirocyclic structure may enhance binding affinity through specific interactions such as hydrogen bonding and π–π stacking with aromatic residues in target proteins.
Key Mechanisms:
- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors involved in metabolic pathways.
- Enzyme Inhibition : It may inhibit enzymes that play crucial roles in biochemical pathways relevant to diseases such as diabetes and cancer.
Pharmacological Effects
Research indicates that compounds with similar structures have shown varied pharmacological effects, including:
- Antidiabetic Activity : Some derivatives have been identified as GPR119 agonists, which are implicated in glucose metabolism regulation .
- CNS Activity : Related compounds have demonstrated central nervous system effects; however, specific activity for this compound remains to be fully elucidated .
Case Studies
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to other spirocyclic compounds:
| Compound Name | Activity | Notes |
|---|---|---|
| 7-Azaspiro[3.5]nonane derivatives | Antidiabetic effects | GPR119 agonists identified |
| 4-Indolymethyl analogues | Dopamine agonism | Potent effects in CNS models |
| 7-Dimethyl derivatives | Varied interactions with biological targets | Structure-dependent activity |
Future Directions
Further research is essential to fully understand the biological activity of this compound. Areas of focus should include:
- Detailed pharmacokinetic studies to evaluate absorption, distribution, metabolism, and excretion (ADME) profiles.
- In vitro and in vivo studies to assess therapeutic efficacy and safety.
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing 1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(1-methyl-1H-indol-3-yl)ethanone, and what analytical methods validate its purity?
- Methodology : Synthesis typically involves cyclization of a precursor containing oxa/azaspiro and indole moieties under controlled conditions (e.g., using catalysts like BF₃·Et₂O or acid-mediated reactions). Post-synthesis, purity is validated via HPLC (≥95% purity threshold) and structural confirmation via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). For spirocyclic systems, X-ray crystallography may resolve stereochemical ambiguities .
Q. How should researchers handle and store this compound to ensure stability during experiments?
- Methodology : Store under inert gas (argon/nitrogen) at –20°C to prevent oxidation or hydrolysis. Use anhydrous solvents (e.g., DMF, THF) for reactions. Safety protocols mandate PPE (gloves, goggles) and fume hoods due to undefined acute toxicity. Stability studies under varying pH/temperature are recommended to establish degradation kinetics .
Q. What spectroscopic techniques are critical for characterizing the spirocyclic core and indole substituent?
- Methodology :
- NMR : ¹H NMR identifies methyl groups (δ 1.2–1.5 ppm) and indole protons (δ 7.1–7.8 ppm). ¹³C NMR confirms carbonyl (δ ~200 ppm) and sp³ carbons in the spiro system.
- FT-IR : Peaks at ~1700 cm⁻¹ (ketone C=O) and ~3400 cm⁻¹ (N-H indole stretch, if unsubstituted).
- MS : HRMS verifies molecular weight (theoretical ~350–370 g/mol range) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields when synthesizing the azaspiro-indole hybrid?
- Methodology : Yield variability often stems from steric hindrance in the spirocyclic core or competing side reactions (e.g., indole alkylation vs. acylation). Systematic optimization includes:
- Screening solvents (polar aprotic vs. non-polar) to control reaction kinetics.
- Using additives like molecular sieves to scavenge water in moisture-sensitive steps.
- Employing DoE (Design of Experiments) to identify critical factors (temperature, catalyst loading) .
Q. What strategies are effective for studying the compound’s potential biological activity, given its structural complexity?
- Methodology :
- In silico docking : Predict binding affinity to targets like serotonin receptors (5-HT) or kinases using software (AutoDock, Schrödinger).
- In vitro assays : Test cytotoxicity (MTT assay), enzyme inhibition (e.g., acetylcholinesterase for neurodegenerative studies), or cellular uptake (fluorescence tagging).
- Metabolic stability : Use liver microsomes to assess Phase I/II metabolism and identify labile sites (e.g., ester hydrolysis) .
Q. How does the electron-deficient spirocyclic system influence reactivity in cross-coupling or functionalization reactions?
- Methodology : The spirocyclic core’s strained geometry and electron-withdrawing oxa/aza groups may:
- Enhance electrophilicity at the ketone for nucleophilic additions (e.g., Grignard reactions).
- Limit Pd-catalyzed couplings (Suzuki, Heck) due to steric bulk; microwave-assisted conditions or bulky ligands (XPhos) could improve efficiency.
- Monitor regioselectivity via DFT calculations to predict reactive sites .
Q. What are the challenges in interpreting crystallographic data for this compound, and how can they be mitigated?
- Methodology :
- Disorder in the spiro ring : Use low-temperature (100 K) data collection to reduce thermal motion artifacts.
- Twinned crystals : Apply software (TWINABS) for data integration.
- Hydrogen bonding networks : Analyze short contacts (<3.0 Å) between the indole N-H and carbonyl oxygen to assess supramolecular interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
